molecular formula C18H18FNO3S B6424733 4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034461-25-9

4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B6424733
CAS No.: 2034461-25-9
M. Wt: 347.4 g/mol
InChI Key: QJVDWYKZAIHJKX-UHFFFAOYSA-N
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Description

4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a thiazepane ring, a fluorobenzoyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the reaction of 3-fluorobenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized to form the thiazepane ring. The phenyl group is introduced through a subsequent reaction, often involving a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, altering their activity. The thiazepane ring can also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
  • 4-(3-bromobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
  • 4-(3-iodobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Uniqueness

4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c19-16-8-4-7-15(13-16)18(21)20-10-9-17(24(22,23)12-11-20)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVDWYKZAIHJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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